7-(trifluoromethyl)-4aH-quinolin-2-one
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Overview
Description
7-(Trifluoromethyl)-4aH-quinolin-2-one is a compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group at the 7th position and a ketone group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-4aH-quinolin-2-one typically involves the introduction of the trifluoromethyl group into the quinoline structure. One common method is the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of this compound by optimizing reaction parameters and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-(Trifluoromethyl)-4aH-quinolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-4aH-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Fluoxetine: A well-known pharmaceutical compound containing a trifluoromethyl group, used as an antidepressant.
Celecoxib: An anti-inflammatory drug that also features a trifluoromethyl group.
Trifluoromethylated Indoles: These compounds share the trifluoromethyl group and are used in various medicinal and industrial applications.
Uniqueness: 7-(Trifluoromethyl)-4aH-quinolin-2-one is unique due to its specific quinoline structure combined with the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of novel compounds and the development of new applications in various fields .
Properties
Molecular Formula |
C10H6F3NO |
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Molecular Weight |
213.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-6-2-4-9(15)14-8(6)5-7/h1-6H |
InChI Key |
YAJBTDTZCAYRHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C=CC21)C(F)(F)F |
Origin of Product |
United States |
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